molecular formula C14H14N4O3S B2836968 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1251565-39-5

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2836968
M. Wt: 318.35
InChI Key: SKGLHPXKJNGWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups including a thiazole ring, an oxadiazole ring, and a furan ring. Thiazoles and oxadiazoles are heterocyclic compounds that are often found in various biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical reactivity and potential biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Significance in Drug Development

The core structure of 1,3,4-oxadiazole, a key component in N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide, has shown a wide range of pharmacological properties. It has been extensively studied for its potential as a bioisostere of carboxylic acids, carboxamides, and esters, highlighting its utility in synthetic medicinal chemistry. These compounds exhibit diverse pharmacological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects. The versatility of the 1,3,4-oxadiazole moiety makes it a significant structural subunit in the development of new drug candidates, aiming for efficacious and less toxic medicinal agents (Rana, Salahuddin, & Sahu, 2020).

Therapeutic Potential

1,3,4-Oxadiazole derivatives have been recognized for their binding efficiency with different enzymes and receptors through weak interactions, which contributes to their broad spectrum of bioactivities. Research has highlighted their significant role in medicinal chemistry, with extensive use in treating various diseases due to their high therapeutic potency. The exploration of 1,3,4-oxadiazole-based compounds continues to be a promising avenue for developing more active and less toxic pharmaceuticals (Verma et al., 2019).

Advances in Synthesis and Pharmacology

Recent research has focused on synthesizing and understanding the pharmacological aspects of oxadiazole derivatives, particularly 1,3,4-oxadiazole and 1,2,4-oxadiazole. These studies have unveiled their significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The continual advancement in the synthesis of oxadiazole rings opens new paths for organic synthesis, medicinal chemistry, and pharmacology, further emphasizing the biologically active unit's role in various compounds (Wang et al., 2022).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Such studies could provide valuable information about this compound and its potential applications .

properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-6-5-10(8(3)20-6)12(19)16-14-18-17-13(21-14)11-7(2)15-9(4)22-11/h5H,1-4H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGLHPXKJNGWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.